2-(2,2-Dimethyl-1,3-dioxolan-4-yl)morpholine
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Overview
Description
(2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine is a chiral compound that features a morpholine ring substituted with a 2,2-dimethyl-1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine typically involves the following steps:
Formation of the 2,2-dimethyl-1,3-dioxolane ring: This can be achieved by reacting acetone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Introduction of the morpholine ring: The dioxolane intermediate is then reacted with morpholine under basic conditions, often using sodium hydride or potassium carbonate as the base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the dioxolane ring, potentially opening it to form diols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Diol derivatives.
Substitution: N-substituted morpholine derivatives.
Chemistry:
- Used as a chiral building block in asymmetric synthesis.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the synthesis of biologically active molecules.
- Investigated for its role in enzyme inhibition studies.
Medicine:
- Explored as a precursor for the synthesis of pharmaceutical compounds.
- Potential applications in drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals.
- Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine depends on its application. In enzyme inhibition, it may interact with the active site of the enzyme, blocking substrate access. As a ligand, it can coordinate with metal centers, influencing the reactivity and stability of the metal complex.
Comparison with Similar Compounds
- (2S)-2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine
- (2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine
- (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]piperidine
Uniqueness:
- The specific stereochemistry of (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine imparts unique reactivity and selectivity in chemical reactions.
- The combination of the morpholine and dioxolane rings provides a distinct structural framework that can be exploited in various applications.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholine |
InChI |
InChI=1S/C9H17NO3/c1-9(2)12-6-8(13-9)7-5-10-3-4-11-7/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
OWGKBHAVTSVSEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C2CNCCO2)C |
Origin of Product |
United States |
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